molecular formula C14H12ClF2NO B2361330 {[2-(2-Chloro-4-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine CAS No. 1178757-26-0

{[2-(2-Chloro-4-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine

Cat. No.: B2361330
CAS No.: 1178757-26-0
M. Wt: 283.7
InChI Key: IERWEBWLKPBPPO-UHFFFAOYSA-N
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Description

“{[2-(2-Chloro-4-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine” is a chemical compound with the CAS Number: 1178757-26-0 . It has a molecular weight of 283.7 . The IUPAC name for this compound is [2-(2-chloro-4-fluorophenoxy)-5-fluorophenyl]-N-methylmethanamine .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H12ClF2NO/c1-18-8-9-6-10 (16)2-4-13 (9)19-14-5-3-11 (17)7-12 (14)15/h2-7,18H,8H2,1H3 .


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Corrosion Inhibition

  • Application : A study by Boughoues et al. (2020) on amine derivative compounds, including those similar in structure to {[2-(2-Chloro-4-fluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine, revealed their effectiveness as corrosion inhibitors for mild steel in an acidic medium. These compounds form a protective film on the steel surface, significantly reducing corrosion. Their efficiency is influenced by the presence of specific substituent groups, such as Cl or CN (Boughoues et al., 2020).

Synthesis and Characterization of Polyphenols

  • Application : Kaya et al. (2012) investigated compounds related to this compound, focusing on their thermal stability, optical, and electrochemical properties. These compounds, derived from aminophenol and 4-fluorobenzaldehyde, show potential in various applications due to their unique physical properties (Kaya et al., 2012).

Imaging Epidermal Growth Factor Receptor with PET

  • Application : Holt et al. (2006) synthesized a compound similar to this compound for imaging epidermal growth factor receptor tyrosine kinase using positron emission tomography (PET). This highlights the potential of such compounds in medical imaging and diagnostics (Holt et al., 2006).

Antibacterial Activity

  • Application : Halve et al. (2009) synthesized a series of compounds, including derivatives of this compound, which exhibited significant antibacterial activity against various human pathogens. This demonstrates the potential of such compounds in developing new antibacterial agents (Halve et al., 2009).

Synthesis of Polyimides

  • Application : Hsiao et al. (2004) conducted research on fluorinated polyimides synthesized from compounds structurally related to this compound. These polyimides exhibited high thermal stability, making them suitable for advanced material applications (Hsiao et al., 2004).

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

The primary target of this compound is Corticosteroid 11-beta-dehydrogenase isozyme 1 . This enzyme plays a crucial role in the metabolism of corticosteroids, which are involved in a wide range of physiological processes, including immune response and regulation of inflammation.

Mode of Action

It is believed to interact with its target enzyme, potentially inhibiting its activity . This inhibition could lead to alterations in corticosteroid metabolism, affecting the balance of active and inactive corticosteroids in the body.

Properties

IUPAC Name

1-[2-(2-chloro-4-fluorophenoxy)-5-fluorophenyl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClF2NO/c1-18-8-9-6-10(16)2-4-13(9)19-14-5-3-11(17)7-12(14)15/h2-7,18H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERWEBWLKPBPPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CC(=C1)F)OC2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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